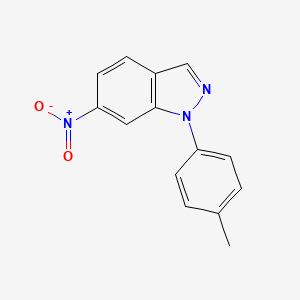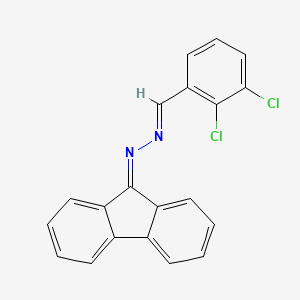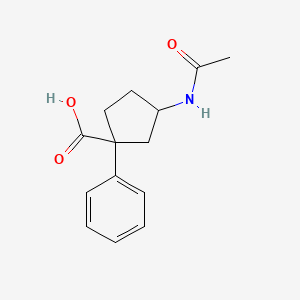
1-(4-methylphenyl)-6-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Route: A study by Tang Yan-feng (2012) details a synthesis route for a related compound, 4-(benzyloxy)-1H-indazole, which is synthesized via a multi-step reaction including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis.
Molecular Structure Analysis
- Crystal Structure: Mohammed Naas et al. (2016) conducted a study on 1-Methyl-5-nitro-3-phenyl-1H-indazole, revealing that the indazole ring system and nitro group are nearly coplanar, with significant dihedral angles between the phenyl ring and the indazole system (Naas et al., 2016).
Chemical Reactions and Properties
- Reactivity of Related Compounds: A study by Tayseer A. Abdallah et al. (2007) discusses the synthesis and reactivity of related compounds like 4-Nitrophenyl-1-piperidinostyrene, which reacts with various compounds to yield different derivatives.
Physical Properties Analysis
- Crystallographic Analysis: Xing-qin Zhou et al. (2010) studied 2-(4-Methylphenyl)-2H-indazole, revealing insights into the planarity of the indazole ring system and the dihedral angle with the attached p-tolyl substituent (Zhou et al., 2010).
Chemical Properties Analysis
- Regiospecificity in Substitution: The study by A. Starosotnikov et al. (2004) highlights the regiospecificity of nucleophilic substitution in a related compound, 4,6-dinitro-1-phenyl-1H-indazole, leading to selective replacement of the nitro group at specific positions (Starosotnikov et al., 2004).
Applications De Recherche Scientifique
Corrosion Inhibition : Heterocyclic diazoles, including indazoles, have been studied for their inhibitive properties against acidic iron corrosion. These compounds increase the charge-transfer resistance, demonstrating potential as corrosion inhibitors in industrial applications (Babić-Samardžija et al., 2005).
Synthetic Routes : Research on the synthesis of various indazole derivatives, including 1-(4-methylphenyl)-6-nitro-1H-indazole, provides insights into the chemical processes and yields of these compounds. This is crucial for their application in medicinal chemistry and material science (Tang Yan-feng, 2012).
Biological Importance : The synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has been explored, revealing their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. Such research is significant for pharmaceutical applications (Samadhiya et al., 2012).
Photoconversion Studies : Investigations into the photoconversion properties of indazole derivatives, including the transformation of methyl groups into formyl groups, are relevant for understanding their photochemical behavior, which has implications in material science and photophysics (Land & Frasca, 1970).
Thermal Stability and Acoustic Properties : Studies on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, which are chemically related to indazoles, are important for applications in propellants and explosives, particularly in aerospace technology (Rao et al., 2016).
Antimicrobial Activity : Research on the preparation of various triazole derivatives, which are structurally similar to indazoles, has shown significant antimicrobial activity against Mycobacterium tuberculosis. Such studies contribute to the development of new treatments for bacterial infections (Boechat et al., 2011).
Anticonvulsant Activity : The synthesis and evaluation of certain triazole derivatives for their anticonvulsant activity indicate potential applications in neurology and pharmacology (Küçükgüzel et al., 2004).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-6-nitroindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-14-8-13(17(18)19)7-4-11(14)9-15-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDESDYMFIPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-6-nitro-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)
![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)
![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)